molecular formula C13H14N2O B13898172 6-(2,4-Dimethylphenoxy)pyridin-2-amine

6-(2,4-Dimethylphenoxy)pyridin-2-amine

Cat. No.: B13898172
M. Wt: 214.26 g/mol
InChI Key: WDTHYYBDJUKWQV-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenoxy)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dimethylphenoxy group at the 6th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethylphenoxy)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenol and 2-chloropyridine.

    Nucleophilic Substitution: The 2,4-dimethylphenol undergoes a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form 6-(2,4-dimethylphenoxy)pyridine.

    Amination: The resulting 6-(2,4-dimethylphenoxy)pyridine is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amine group at the 2nd position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylphenoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenoxy and amine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(2,4-Dimethylphenoxy)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3-Dimethylphenoxy)pyridin-3-amine
  • 2-(4-Methylphenoxy)pyridin-3-amine
  • 2-(3,5-Dimethylphenoxy)pyridin-4-amine

Uniqueness

6-(2,4-Dimethylphenoxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(2,4-dimethylphenoxy)pyridin-2-amine

InChI

InChI=1S/C13H14N2O/c1-9-6-7-11(10(2)8-9)16-13-5-3-4-12(14)15-13/h3-8H,1-2H3,(H2,14,15)

InChI Key

WDTHYYBDJUKWQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC(=N2)N)C

Origin of Product

United States

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